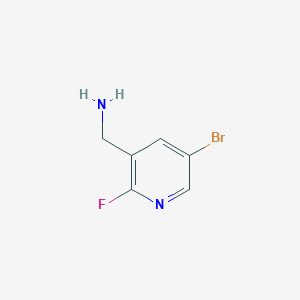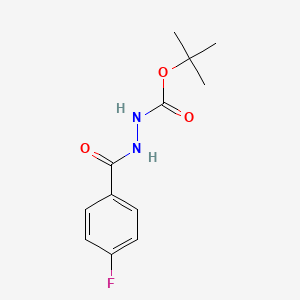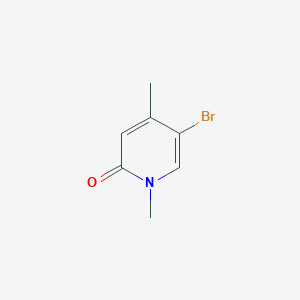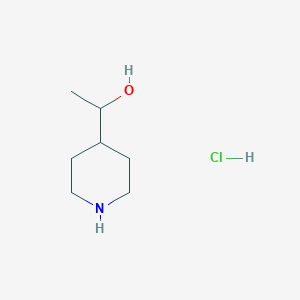![molecular formula C9H17NO2S B1400970 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide CAS No. 1341853-52-8](/img/structure/B1400970.png)
3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide
Vue d'ensemble
Description
“3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide” is a chemical compound with the CAS Number: 1803582-31-1 . It has a molecular weight of 239.77 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H17NO2S.ClH/c11-13(12)7-3-9(4-8-13)1-5-10-6-2-9;/h10H,1-8H2;1H . This code represents the molecular structure of the compound. It is stored in a refrigerator and shipped at room temperature .
Applications De Recherche Scientifique
Synthesis of Sulfur-Containing Heterocycles
3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide and its derivatives are involved in the synthesis of various sulfur-containing heterocycles. Reddy et al. (2001) reported the synthesis of several compounds using a precursor similar to this compound, highlighting its role in creating complex molecular structures with potential biological significance (Reddy, Babu, & Padmavathi, 2001).
Role in Developing CCR8 Antagonists
This compound has applications in developing CCR8 antagonists, which are important in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma and chronic obstructive pulmonary disease. Dr. Peter Norman's work (2007) emphasizes its significance in medicinal chemistry (Norman, 2007).
Application in Chiral Macrocyclic Polyethers
The molecule finds application in the preparation of chiral macrocyclic polyethers. Garcia et al. (1998) have developed new macrocyclic polyethers exhibiting chirality, facilitated by the spiro ring junction in compounds like this compound (Garcia et al., 1998).
Use in Synthesis of Analgesic Compounds
Cohen et al. (1978) studied compounds structurally related to this compound for their analgesic activities. Their research indicated the significance of the 2-amino-1,3-thiazine ring system, which is structurally related to this compound, in analgesic properties (Cohen, Banner, & Lopresti, 1978).
Contribution in Glycoprotein IIb-IIIa Antagonists
This compound is also instrumental in synthesizing glycoprotein IIb-IIIa antagonists, as described by Pandey et al. (2001). These antagonists are crucial as platelet aggregation inhibitors and highlight the compound's utility in cardiovascular medicine (Pandey et al., 2001).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a type of protein in the brain that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
This compound acts as a potent competitive antagonist at the GABAAR
Biochemical Pathways
By antagonizing the GABAAR, this compound disrupts the normal function of the GABAergic system, one of the main inhibitory neurotransmitter systems in the brain . This can lead to an increase in neuronal excitability, potentially affecting various downstream neurological processes.
Pharmacokinetics
The ADME properties of 3-Thia-9-azaspiro[5It has been reported to show low cellular membrane permeability , which could impact its absorption and distribution within the body, and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be complex, given its impact on the GABAergic system . By blocking GABAAR, it could potentially lead to a variety of neurological effects, depending on the specific context within the nervous system.
Propriétés
IUPAC Name |
3λ6-thia-9-azaspiro[5.5]undecane 3,3-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c11-13(12)7-3-9(4-8-13)1-5-10-6-2-9/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMAUHMFQOKMRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCS(=O)(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


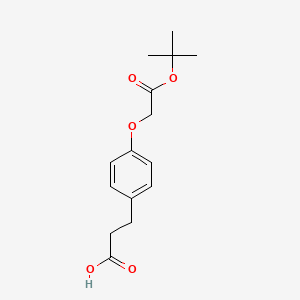
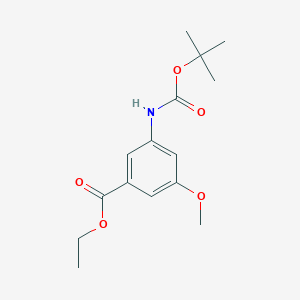
![[6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile](/img/structure/B1400894.png)

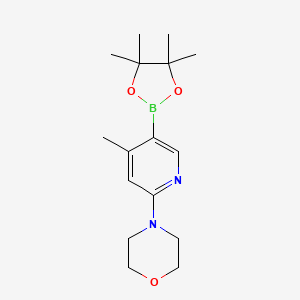
![5-Bromo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1400898.png)
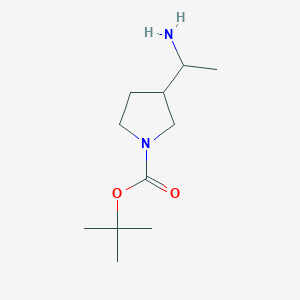
![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-ol](/img/structure/B1400902.png)
